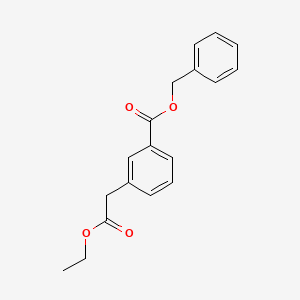

Benzyl 3-ethoxycarbonylmethylbenzoate

Description

Conceptual Framework of Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Benzoate esters are a significant class of organic compounds characterized by a carboxyl group in which the hydrogen of the hydroxyl group is replaced by an aryl or alkyl group, specifically derived from benzoic acid. libretexts.orgorganic-chemistry.org Their general structure, RCOOR', where R is a phenyl group, makes them aromatic esters with wide-ranging applications. libretexts.org In nature, esters are prevalent, often contributing to the characteristic fragrances of fruits and flowers. libretexts.orglibretexts.org

The chemical properties of benzoate esters are dictated by the ester functional group. They are polar molecules and can undergo hydrolysis, a reaction that splits the ester back into its parent carboxylic acid and alcohol, which can be catalyzed by acids or bases. nih.gov The stability of the ester bond is a key consideration in their application and can be influenced by the electronic nature of substituents on the benzene (B151609) ring and the steric bulk of the alcohol-derived portion. nih.gov In medicinal chemistry, the ester group is often incorporated into drug design to create prodrugs, which can improve bioavailability, or to develop soft drugs designed for controlled metabolism. nih.gov The design of benzoate esters can be guided by strategies like linear homologation and isosterism to modulate their chemical and biological stability. nih.govresearchgate.net

Significance of Alkyl and Aryl Esters as Core Structures in Synthetic Strategies

Alkyl and aryl esters are fundamental building blocks in organic synthesis. wisdomlib.org They serve as crucial intermediates and are present in numerous bioactive compounds and prodrugs. researchgate.net The formation of esters, known as esterification, is a cornerstone reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol.

Alkyl Esters : These are formed when the R' group in the RCOOR' structure is an alkyl chain. libretexts.orgwisdomlib.org They are significant in various applications, including the production of fatty acid methyl esters used in biodiesel. wisdomlib.org

Aryl Esters : In these esters, the R' group is an aryl (aromatic) ring.

Benzyl (B1604629) Esters : Benzyl 3-ethoxycarbonylmethylbenzoate contains a benzyl ester, where the alcohol-derived portion is a benzyl group (a benzene ring attached to a CH2 group). Benzyl esters are frequently used as protecting groups in complex syntheses due to their relative stability and the ability to be removed under specific conditions. beilstein-journals.org

The synthesis of esters can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol), reaction of an acyl chloride with an alcohol, or using coupling reagents. organic-chemistry.org For instance, the synthesis of ethyl-2-benzyl-3-oxobutanoate, a related β-ketoester, involves the deprotonation of the starting ester to form an enolate, which is then alkylated with benzyl chloride. tcd.ie This highlights a common strategy for introducing benzyl groups into ester-containing molecules.

Overview of Methodological Approaches in Compound-Centric Chemical Research

Modern chemical research, particularly in the context of drug discovery and materials science, employs several methodological approaches. For a specific molecule like this compound, a "compound-centric" approach is a relevant framework. researchgate.net This strategy, in contrast to a "target-centric" approach, begins with a molecule of interest and explores its potential interactions and properties across various biological targets or material applications. researchgate.netbiotechsupportgroup.com

Key methodologies in compound-centric research include:

Synthesis and Characterization : The first step involves the chemical synthesis of the compound. Following synthesis, its structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Computational Modeling : Computer-aided drug design (CADD) methods can predict the properties and potential biological activities of a compound. nih.gov This can involve docking the compound into the active sites of known proteins to estimate binding affinity or using quantitative structure-activity relationship (QSAR) models. nih.gov

Screening : The compound is tested against a panel of biological targets (e.g., enzymes, receptors) or in phenotypic screens to identify any biological effects. nih.govyoutube.com High-throughput screening (HTS) allows for the rapid testing of many compounds. youtube.com

Chemoproteomics : This field uses chemical probes to study protein-drug interactions on a proteome-wide scale. biotechsupportgroup.comnih.gov Techniques like activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS) help to identify the cellular targets of a compound. biotechsupportgroup.comnih.gov

This integrated approach allows researchers to build a comprehensive profile of a novel chemical entity, guiding its further development and application.

Data and Compound Tables

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | Benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |

| Class | Benzoate Ester, Diester |

Structure

3D Structure

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |

InChI |

InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |

InChI Key |

AROLOWFJFYLDSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 3 Ethoxycarbonylmethylbenzoate

Esterification Pathways for Benzylic Ester Formation.

The final step in the synthesis of Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate involves the esterification of 3-(ethoxycarbonylmethyl)benzoic acid with benzyl alcohol. Several established methods for ester bond formation are applicable.

Direct Esterification Techniques.

Direct esterification, most notably the Fischer-Speier esterification, represents a classical and straightforward approach. This method involves the reaction of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. chemicalbook.comevitachem.com The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product. chemicalbook.comchemeurope.com

A typical procedure would involve refluxing 3-(ethoxycarbonylmethyl)benzoic acid with an excess of benzyl alcohol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

| Reaction | Reagents | Catalyst | Conditions | Key Features |

| Fischer-Speier Esterification | 3-(ethoxycarbonylmethyl)benzoic acid, Benzyl alcohol | H₂SO₄ or p-TsOH | Reflux, removal of water | Equilibrium-driven, requires excess alcohol or water removal. chemicalbook.comevitachem.comchemeurope.comambeed.comorganic-chemistry.orguchicago.edu |

Activated Carboxylic Acid Derivative Routes (e.g., acid chlorides, anhydrides).

To circumvent the equilibrium limitations of direct esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an anhydride. The acid chloride of 3-(ethoxycarbonylmethyl)benzoic acid can be prepared by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. google.com

| Reaction Step | Reagents | Conditions | Notes |

| Acid Chloride Formation | 3-(ethoxycarbonylmethyl)benzoic acid, SOCl₂ or (COCl)₂ | Inert solvent (e.g., CH₂Cl₂, THF) | Generates a highly reactive acylating agent. |

| Esterification | 3-(ethoxycarbonylmethyl)benzoyl chloride, Benzyl alcohol, Pyridine or Et₃N | 0 °C to room temperature | Generally high-yielding and proceeds under mild conditions. google.com |

Transesterification Processes.

Transesterification offers an alternative route where an existing ester is converted into a new ester by reaction with an alcohol in the presence of an acid or base catalyst. For the synthesis of Benzyl 3-ethoxycarbonylmethylbenzoate, a methyl or ethyl ester of 3-(ethoxycarbonylmethyl)benzoic acid could be transesterified with benzyl alcohol. This method is also equilibrium-controlled and requires driving the reaction by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol).

Catalytic Protocols for Ester Bond Formation.

Modern organic synthesis has developed a variety of catalytic methods for esterification that proceed under mild conditions. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnjit.eduorgsyn.orgprepchem.com This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions. nih.govorgsyn.org The reaction proceeds via an O-acylisourea intermediate, which is then attacked by the alcohol. orgsyn.org

Other catalytic systems, such as those based on tin(II) compounds or deep eutectic solvents, have also been reported for the esterification of benzoic acid and its derivatives and could be applicable. google.comresearchgate.netresearchgate.net

| Method | Reagents | Catalyst/Promoter | Conditions | Advantages |

| Steglich Esterification | 3-(ethoxycarbonylmethyl)benzoic acid, Benzyl alcohol | DCC or DIC, DMAP (catalytic) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sensitive substrates. nih.govorgsyn.orgprepchem.com |

| Other Catalytic Methods | 3-(ethoxycarbonylmethyl)benzoic acid, Benzyl alcohol | Tin(II) compounds, Deep eutectic solvents | Varies with catalyst | Can offer environmentally benign alternatives. google.comresearchgate.netresearchgate.net |

Introduction and Functionalization of the 3-Ethoxycarbonylmethyl Moiety.

A key challenge in the synthesis of this compound is the introduction of the ethoxycarbonylmethyl group at the meta-position of the benzoic acid ring. A plausible and efficient strategy involves the functionalization of a pre-existing methyl group.

A proposed synthetic route commences with m-toluic acid. The methyl group is first halogenated, typically via a radical bromination reaction, to yield 3-(bromomethyl)benzoic acid. nih.govwikipedia.orgnrochemistry.com This intermediate is a versatile precursor for introducing the desired side chain.

The conversion of the bromomethyl group to the ethoxycarbonylmethyl group can be achieved through nucleophilic substitution. A well-established method for this type of transformation is the malonic ester synthesis. In this approach, the benzyl ester of 3-(bromomethyl)benzoic acid would be reacted with the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the target ethoxycarbonylmethyl side chain.

Alternatively, a more direct nucleophilic substitution on benzyl 3-(bromomethyl)benzoate with the enolate of ethyl acetate (B1210297) could be envisioned, although this may be less efficient due to the lower acidity of the α-proton of ethyl acetate compared to diethyl malonate.

| Synthetic Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| Radical Bromination | m-Toluic acid | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or BPO) | 3-(Bromomethyl)benzoic acid | Benzylic bromination. nih.govwikipedia.orgnrochemistry.com |

| Esterification | 3-(Bromomethyl)benzoic acid | Benzyl alcohol, Acid catalyst or coupling agent | Benzyl 3-(bromomethyl)benzoate | Protection of the carboxylic acid. |

| Malonic Ester Synthesis | Benzyl 3-(bromomethyl)benzoate | Diethyl malonate, NaOEt | Diethyl 2-(3-(benzyloxycarbonyl)benzyl)malonate | C-C bond formation. |

| Hydrolysis & Decarboxylation | Diethyl 2-(3-(benzyloxycarbonyl)benzyl)malonate | 1. NaOH, H₂O 2. H₃O⁺, heat | Benzyl 3-(carboxymethyl)benzoate | Formation of the acetic acid side chain. |

| Final Esterification | Benzyl 3-(carboxymethyl)benzoate | Ethanol (B145695), Acid catalyst | This compound | Formation of the ethyl ester side chain. |

Ring Functionalization through Electrophilic Substitution Precursors.

The direct introduction of an ethoxycarbonylmethyl group onto the benzene (B151609) ring of benzoic acid or benzyl benzoate (B1203000) via electrophilic aromatic substitution, such as a Friedel-Crafts reaction, is challenging. The carboxyl group and the benzyl ester group are deactivating for electrophilic substitution and are meta-directing.

A Friedel-Crafts acylation with a reagent like ethyl malonyl chloride could theoretically introduce the desired carbon skeleton. However, Friedel-Crafts reactions are generally not effective on strongly deactivated rings. prepchem.com The Lewis acid catalyst required for the reaction would likely coordinate with the carbonyl oxygen of the benzoic acid derivative, further deactivating the ring.

Alternative homologation strategies, such as the Arndt-Eistert synthesis, could be considered. nih.govnjit.eduorgsyn.org This multi-step sequence allows for the one-carbon extension of a carboxylic acid. Starting from a suitable benzoic acid derivative, this method could, in principle, be used to construct the acetic acid side chain, which could then be esterified. However, the use of hazardous reagents like diazomethane (B1218177) makes this a less common approach in modern synthesis. nih.gov

Side Chain Elongation and Subsequent Esterification Strategies

A primary route to this compound involves the elongation of a side chain on a benzoate precursor, followed by an esterification step. This strategy allows for the controlled introduction of the ethoxycarbonylmethyl group. A common starting material for this approach is a 3-halobenzoate derivative, which can undergo nucleophilic substitution with a reagent that provides the two-carbon extension.

One plausible pathway begins with benzyl 3-bromobenzoate. The side chain can be introduced through a reaction with ethyl malonate in the presence of a base. The resulting diester can then be subjected to decarboxylation to yield the desired ethoxycarbonylmethyl side chain.

Subsequent esterification of the resulting 3-(ethoxycarbonylmethyl)benzoic acid with benzyl alcohol constitutes the final step. Fischer-Speier esterification, utilizing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a classic method. libretexts.org However, to circumvent the often harsh conditions of traditional acid catalysis, milder methods are preferred. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) offers a high-yielding alternative under milder conditions. researchgate.net

Enzymatic catalysis presents a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in esterification reactions, often proceeding under solvent-free conditions with high conversion rates. researchgate.netsci-hub.seresearchgate.net

Table 1: Comparison of Esterification Methods for 3-(ethoxycarbonylmethyl)benzoic acid with Benzyl Alcohol

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ | Toluene (B28343) | Reflux | 75-85 | libretexts.org |

| DCC/DMAP | DCC, DMAP | Dichloromethane | Room Temp | >90 | researchgate.net |

Note: The data in this table is representative of typical yields for these reaction types and is intended for illustrative purposes.

Palladium-Catalyzed Cross-Coupling for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of the aryl-alkyl bond in this compound. These methods typically involve the coupling of an aryl halide or triflate with an organometallic reagent.

A notable example is the Sonogashira coupling, which could be adapted for this synthesis. wikipedia.orgorganic-chemistry.org This would involve the reaction of benzyl 3-halobenzoate with a terminal alkyne, such as ethyl propiolate, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting alkynylbenzoate can then be selectively reduced to the desired ethoxycarbonylmethyl group.

Alternatively, the Heck reaction provides another avenue. organic-chemistry.orgbeilstein-journals.org The palladium-catalyzed coupling of benzyl 3-bromobenzoate with ethyl acrylate (B77674) would yield benzyl 3-(2-ethoxycarbonylethenyl)benzoate. Subsequent hydrogenation of the double bond, for instance using a palladium-on-carbon (Pd/C) catalyst, would afford the target molecule. researchgate.net

More direct approaches involving the coupling of benzyl 3-bromobenzoate with a pre-formed enolate of ethyl acetate are also conceivable, though can be challenging due to competing side reactions. Recent advancements in palladium catalysis have enabled the cross-coupling of benzyl alcohols directly, providing a more atom-economical route. rsc.org

Table 2: Potential Palladium-Catalyzed Routes to this compound Precursors

| Reaction | Aryl Substrate | Coupling Partner | Catalyst System | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Sonogashira | Benzyl 3-bromobenzoate | Ethyl propiolate | Pd(PPh₃)₄, CuI, Et₃N | Benzyl 3-(3-ethoxy-3-oxoprop-1-yn-1-yl)benzoate | wikipedia.orgorganic-chemistry.org |

Note: This table illustrates potential synthetic strategies based on established palladium-catalyzed reactions.

Optimization of Reaction Parameters for Preparative Scale Synthesis

Transitioning from laboratory-scale synthesis to preparative or industrial-scale production necessitates a thorough optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety.

The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For esterification reactions, while toluene is common for azeotropic removal of water in Fischer-Speier esterification, greener solvents are increasingly sought. researchgate.net In palladium-catalyzed couplings, polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are often used to solubilize the catalyst and reagents. However, the trend is moving towards more environmentally benign solvents or even aqueous media for certain catalyst systems. beilstein-journals.org The solubility of all reactants and the catalyst system is crucial for achieving optimal reaction kinetics.

For esterification, while mineral acids are cost-effective, they can lead to side reactions and require neutralization during workup. Solid acid catalysts like Dowex resins can simplify purification. nih.gov Enzymatic catalysts, though more expensive initially, offer high selectivity and mild reaction conditions, with the added benefit of being reusable, which can be economically advantageous on a larger scale. nih.gov

In palladium-catalyzed reactions, the choice of ligand is critical. Phosphine ligands like triphenylphosphine (B44618) (PPh₃) are common, but more sophisticated ligands can enhance catalyst stability and activity, allowing for lower catalyst loading. organic-chemistry.org N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives. nih.gov Catalyst performance is evaluated based on turnover number (TON) and turnover frequency (TOF), which quantify the efficiency and speed of the catalyst, respectively.

Table 3: Catalyst and Ligand Effects in a Model Heck Reaction

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | DMF | 100 | 85 |

| Pd(OAc)₂ | P(o-tol)₃ | DMF | 100 | 92 |

Note: This data is hypothetical and serves to illustrate the impact of catalyst and ligand selection on reaction outcomes.

Pressure is a less commonly varied parameter in these types of reactions unless gaseous reagents are involved or when trying to influence boiling points for distillative purification. However, in some high-throughput screening and optimization platforms, pressure can be modulated to study its effect on reaction kinetics.

To maximize yield, Le Chatelier's principle is often exploited. In esterification, the removal of water, either azeotropically or with a dehydrating agent, drives the equilibrium towards the product. libretexts.org Using a slight excess of one reagent can also push the reaction to completion, although this may complicate purification.

For achieving high purity, the choice of synthetic route is paramount. A highly selective reaction will minimize the formation of byproducts. Purification techniques such as column chromatography, recrystallization, and distillation are employed to remove unreacted starting materials, catalyst residues, and byproducts. For large-scale synthesis, crystallization is often the most cost-effective purification method. The development of a robust crystallization process is therefore a key aspect of process optimization.

Green Chemistry Principles in this compound Synthesis.

The application of green chemistry principles to the synthesis of this compound is pivotal in developing sustainable and environmentally benign processes. acs.orgjocpr.com These principles guide the design of chemical products and processes that minimize the use and generation of hazardous substances. jddhs.comreachemchemicals.comblazingprojects.com Key areas of focus include the use of solvent-free reaction conditions, the application of catalytic hydrogenation for reductive steps, and the maximization of atom economy to minimize waste.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. jocpr.comrsc.org The synthesis of esters, such as this compound, can be effectively carried out under solvent-free conditions, which offers numerous advantages including reduced waste, lower energy consumption, and simplified purification processes. rsc.org

One prominent solvent-free method is the direct esterification of 3-(ethoxycarbonylmethyl)benzoic acid with benzyl alcohol. This reaction can be facilitated by a variety of catalysts, including solid acid catalysts, which can be easily separated and recycled. For instance, research on the esterification of substituted benzoic acids has shown high yields using modified montmorillonite (B579905) K10 clay as a solid acid catalyst under solvent-free conditions. While specific data for this compound is not extensively published, the results from analogous systems are highly indicative of the potential of this approach.

Another innovative solvent-free approach involves enzymatic catalysis. The use of immobilized lipases for the synthesis of benzyl benzoate has demonstrated high conversion rates at mild temperatures. fao.org This biocatalytic method is highly selective and operates under environmentally benign conditions. Extrapolating from these findings, an enzymatic route to this compound from 3-(ethoxycarbonylmethyl)benzoic acid and benzyl alcohol presents a promising green alternative.

Microwave-assisted synthesis is another powerful technique for conducting solvent-free reactions. In the synthesis of benzyl benzoate, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the absence of a solvent. researchgate.netqualitas1998.net This method's efficiency suggests its applicability to the synthesis of this compound.

Table 1: Comparison of Solvent-Free Esterification Methods for Benzyl Benzoate Analogs

| Catalyst/Method | Acyl Donor | Acyl Acceptor | Conditions | Conversion/Yield | Reference |

| Immobilized Lipase | Benzoic Anhydride | Benzyl Alcohol | 50°C, 6h, solvent-free | 92% Conversion | fao.org |

| Gold Nanoparticles | Benzyl Alcohol (in situ oxidation) | Benzyl Alcohol | 100°C, 2 bar O₂, solvent-free | High Yield | researchgate.netqualitas1998.net |

| p-Toluenesulfonic acid | Carboxylic Acids | Benzyl Alcohol | Vacuum, rotary evaporator | High Yield | organic-chemistry.org |

This table presents data for the synthesis of benzyl benzoate and other benzyl esters as direct data for this compound is limited.

Catalytic hydrogenation is a key green chemistry technology that utilizes molecular hydrogen, a clean reagent, to perform reductions, often with high selectivity and efficiency. In a potential green synthesis of this compound, catalytic hydrogenation could be employed for various reductive transformations of precursors. For instance, a plausible synthetic route could involve the reduction of a nitro or cyano group on the benzoic acid ring, followed by esterification.

The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a well-established and highly efficient process. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) and proceeds with high yield and selectivity. A hypothetical precursor, such as 3-nitro- or 3-cyano-benzoic acid, could be catalytically hydrogenated to 3-amino- or 3-(aminomethyl)-benzoic acid, respectively. These intermediates could then be further functionalized and esterified to yield the target molecule. The primary byproduct of such a hydrogenation is water, making it an environmentally benign step.

Another potential application of catalytic hydrogenation is in the selective reduction of a carboxylic acid group. While the reduction of esters to alcohols is a common transformation, the selective hydrogenation of one of two different ester groups or a carboxylic acid in the presence of an ester within the same molecule, such as in a derivative of 3-carboxy-phenylacetic acid, would require a highly chemoselective catalyst. Research into catalysts for the selective hydrogenation of carboxylic acids and their derivatives is an active area of green chemistry.

Table 2: Examples of Catalytic Hydrogenation in the Synthesis of Related Intermediates

| Substrate | Catalyst | Product | Conditions | Yield | Reference |

| Nitrobenzoic Acid | 5% Pd/C | Aminobenzoic Acid | <100 psig H₂, aqueous solution | High | organic-chemistry.org |

| Dicarboxylic Acid Esters | Re/TiO₂ | Diol | H₂, various solvents | High | mdpi.com |

This table illustrates the potential of catalytic hydrogenation for producing key intermediates that could be used in the synthesis of this compound.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the generation of waste. jddhs.comlibretexts.orgyoutube.com

The ideal synthesis of this compound would have a 100% atom economy, which is characteristic of addition and rearrangement reactions. wikipedia.org However, many common reactions, such as substitution and elimination reactions, generate stoichiometric byproducts, leading to lower atom economies.

For the esterification of 3-(ethoxycarbonylmethyl)benzoic acid with benzyl alcohol, the direct condensation reaction produces water as the only byproduct. The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

This direct esterification represents a highly atom-economical route. In contrast, older methods for ester synthesis, such as those using acyl chlorides or acid anhydrides, have lower atom economies due to the formation of stoichiometric amounts of salt or acid waste.

Waste minimization extends beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup procedures. jocpr.comjddhs.com Strategies for waste minimization in the synthesis of this compound include:

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused.

Solvent Reduction and Recycling: Utilizing solvent-free conditions or choosing environmentally benign solvents that can be recycled.

Process Intensification: Using techniques like continuous flow reactors to improve efficiency and reduce waste generation.

Table 3: Atom Economy of Different Esterification Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | Atom Economy (%) |

| Direct Esterification | Carboxylic Acid | Alcohol | Ester | Water | High |

| Acyl Chloride Route | Acyl Chloride | Alcohol | Ester | HCl | Lower |

| Acid Anhydride Route | Acid Anhydride | Alcohol | Ester | Carboxylic Acid | Lower |

This table provides a conceptual comparison of the atom economy for different types of esterification reactions.

Elucidation of Chemical Reactivity and Transformative Reactions of Benzyl 3 Ethoxycarbonylmethylbenzoate

Hydrolytic Cleavage of Ester Bonds

Hydrolysis, the cleavage of the ester linkage by water, is a fundamental reaction for Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate. libretexts.org This process can be catalyzed by acids or promoted by bases, and can also be achieved under milder conditions using enzymes. libretexts.orgwikipedia.org The reaction results in the formation of a carboxylic acid (or its carboxylate salt) and an alcohol. libretexts.orgnumberanalytics.com Given the presence of two different ester groups, the benzyl ester and the ethyl ester, their relative rates of hydrolysis are dependent on the specific reaction conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible equilibrium process, essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is driven towards completion by using a large excess of water. libretexts.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of one of the ester groups, which enhances the electrophilicity of the carbonyl carbon. youtube.comstudysmarter.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comyoutube.com Subsequent proton transfers and elimination of either benzyl alcohol or ethanol (B145695) lead to the formation of the corresponding carboxylic acid.

The general mechanism for acid-catalyzed hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base to regenerate the acid catalyst and yield the final carboxylic acid product. youtube.com

In the case of Benzyl 3-ethoxycarbonylmethylbenzoate, hydrolysis can occur at either the benzyl ester or the ethyl ester linkage, yielding 3-(ethoxycarbonylmethyl)benzoic acid and benzyl alcohol, or 3-(benzyloxycarbonyl)acetic acid and ethanol, respectively. Further hydrolysis of the mono-acid products can lead to the formation of 3-(carboxymethyl)benzoic acid. The relative reactivity of the two ester groups under acidic conditions is influenced by factors such as steric hindrance around the carbonyl group.

Base-Promoted Saponification

Base-promoted hydrolysis, or saponification, is an irreversible reaction that goes to completion. wikipedia.orgucoz.commasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, the base (typically a hydroxide (B78521) ion) acts as a reactant rather than a catalyst and is consumed in stoichiometric amounts. wikipedia.orgyoutube.com The process involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. libretexts.orgyoutube.com

The mechanism for saponification involves the following steps:

Nucleophilic attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, leading to the formation of a negatively charged tetrahedral intermediate. youtube.com

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (either benzyloxide or ethoxide) is eliminated as the leaving group. masterorganicchemistry.com

Acid-base reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

An aqueous workup with acid is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product. masterorganicchemistry.comyoutube.com Studies on the alkaline hydrolysis of substituted ethyl benzoates and benzyl benzoate (B1203000) have provided kinetic and thermodynamic data on these transformations. researchgate.netrsc.org For this compound, saponification will cleave both ester groups, ultimately yielding the disodium (B8443419) salt of 3-(carboxymethyl)benzoic acid, along with benzyl alcohol and ethanol.

| Reaction Type | Catalyst/Reagent | Key Feature | Products |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible Equilibrium | Carboxylic Acid + Alcohol |

| Base-Promoted Saponification | Strong Base (e.g., NaOH) | Irreversible | Carboxylate Salt + Alcohol |

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis offers a mild and highly selective alternative for cleaving ester bonds. nih.gov Lipases and esterases are the most common enzymes used for this purpose. researchgate.netnih.gov These biocatalysts can exhibit remarkable chemo-, regio-, and enantioselectivity, which can be advantageous for the selective hydrolysis of one ester group in a diester like this compound. researchgate.net

The catalytic activity of enzymes like pig liver esterase (PLE) and lipases from various microbial sources (e.g., Candida rugosa, Pseudomonas fluorescens) in the hydrolysis of aromatic and benzyl esters has been well-documented. researchgate.netnih.gov For instance, research has shown that lipases can catalyze the hydrolysis of esters at a lipid-water interface. researchgate.net The choice of enzyme and reaction conditions (e.g., pH, temperature, co-solvents) can influence the reaction rate and selectivity. nih.govnih.gov Studies on amino acid benzyl esters have shown that the benzyl group can enhance the substrate's affinity for certain enzymes, such as papain. acs.org It is plausible that specific lipases could selectively hydrolyze either the benzyl or the ethyl ester of this compound, providing a synthetic route to the corresponding mono-acid mono-ester derivatives under environmentally benign conditions. nih.gov

Reactions Involving the Ethoxycarbonyl Group

The ethoxycarbonyl portion of the ethoxycarbonylmethyl side chain presents a reactive site for various transformations, distinct from the benzyl ester group attached directly to the aromatic ring.

Nucleophilic Acyl Substitution Reactions

The ethyl ester group can undergo nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. pressbooks.pubmasterorganicchemistry.com This class of reactions proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Common nucleophilic acyl substitution reactions include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethoxy group with a different alkoxy group. For example, reacting this compound with methanol (B129727) under acidic conditions would likely lead to the formation of Benzyl 3-methoxycarbonylmethylbenzoate. pressbooks.pub

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ethyl ester into a primary, secondary, or tertiary amide, respectively. This reaction is often slower than hydrolysis and may require heating.

Reaction with Grignard Reagents: Treatment with excess Grignard reagent (R-MgX) would lead to the addition of two equivalents of the R group to the carbonyl carbon, forming a tertiary alcohol after an acidic workup. This reaction would likely also occur at the benzyl ester carbonyl.

The reactivity in these substitutions is governed by the nature of the nucleophile and the stability of the leaving group (ethoxide). pressbooks.pub Catalysts, such as oxotitanium species, can be employed to facilitate these transformations under specific conditions. acs.org

Reduction to Alcohol and Aldehyde Derivatives

The ethoxycarbonyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ethyl ester to a primary alcohol, yielding Benzyl 3-(2-hydroxyethyl)benzoate. However, LiAlH₄ is a powerful reagent and would simultaneously reduce the benzyl ester group to a hydroxymethyl group, resulting in the formation of (3-(2-hydroxyethyl)phenyl)methanol. numberanalytics.com

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive and often sterically hindered reducing agent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose at low temperatures (e.g., -78 °C). masterorganicchemistry.comncert.nic.in Under these controlled conditions, DIBAL-H can selectively reduce the ethyl ester of this compound to an aldehyde, forming Benzyl 3-(2-oxoethyl)benzoate after workup. The low temperature is crucial to prevent over-reduction to the alcohol. masterorganicchemistry.com The selective reduction of one ester in a diester molecule can be challenging and often depends on subtle differences in steric and electronic environments. nih.gov

| Reducing Agent | Product from Ethoxycarbonyl Group | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Standard |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Low Temperature (-78 °C) |

Reactions at the α-Methylene Position

The methylene (B1212753) group situated between the aromatic ring and the ethoxycarbonyl moiety (-CH₂COOEt) is known as an α-methylene group. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting carbanion (enolate) through resonance. This inherent acidity makes the α-methylene position a prime site for a variety of carbon-carbon bond-forming reactions.

Deprotonation of the α-methylene group using a suitable base, such as sodium ethoxide or potassium carbonate, generates a nucleophilic enolate. rsc.org This intermediate can subsequently react with various electrophiles. A notable transformation is C-alkylation, where the enolate attacks an alkyl halide, such as benzyl bromide or methyl iodide, to introduce a new alkyl substituent at the α-position. rsc.orggoogle.com For instance, the reaction of similar active methylene compounds with benzyl bromide in the presence of potassium carbonate has been shown to yield C-benzylated products. rsc.org

Furthermore, this position can participate in condensation reactions. The enolate can react with aldehydes or ketones in aldol-type condensations. Another relevant transformation is the Claisen condensation, a base-catalyzed reaction between two ester molecules. While an intramolecular Claisen condensation is not feasible for this compound itself, its enolate can react with other esters.

Table 1: Representative Reactions at the α-Methylene Position of Analogous Compounds

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|

| C-Alkylation (Benzylation) | 1. K₂CO₃, Water, CTAB2. Benzyl Bromide, 60°C | α-Benzyl substituted ester | rsc.org |

| C-Alkylation | 1. NaOMe, Methanol2. Benzyl Chloride, Reflux | α-Benzyl substituted acetoacetate | google.com |

Transformations of the Benzylic Moiety

The benzyl group (C₆H₅CH₂–), which forms the ester with the carboxyl group, is a versatile functional handle that can be modified or removed through several synthetic strategies. Its unique reactivity stems from the stability of benzylic intermediates, such as radicals and cations.

Hydrogenolysis and Reductive Deprotection Strategies

One of the most common and synthetically useful transformations of the benzyl group is its removal via hydrogenolysis. This reaction cleaves the benzylic C-O bond, converting the benzyl ester into a carboxylic acid and toluene (B28343). The process is typically carried out under mild conditions, making it compatible with a wide range of other functional groups. researchgate.net

Catalytic hydrogenolysis is the standard method, employing a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netchemrxiv.org The hydrogen source can be molecular hydrogen (H₂) gas, often at pressures ranging from atmospheric to 10 bar, or through catalytic transfer hydrogenation (CTH) using reagents like ammonium (B1175870) formate (B1220265) or tetrahydroxydiboron. researchgate.netchemrxiv.orgmnstate.edu The reaction solvent is typically an alcohol, such as methanol or ethanol, or an ether like THF. researchgate.netchemrxiv.org The efficiency of the hydrogenolysis can sometimes be improved by using a mixture of catalysts, for example, a combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C), which is particularly effective for cleaving stubborn benzyl groups. researchgate.net Upon completion, the reaction yields 3-(ethoxycarbonylmethyl)benzoic acid.

Table 2: Typical Conditions for Benzyl Ester Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent System | Conditions | Ref. |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol/Water/Acetic Acid | Room Temperature | researchgate.net |

| Pd/C and Pd(OH)₂/C | H₂ (gas) | Ethanol | Room Temperature | researchgate.net |

| Pd/C | H₂ (gas, 10 bar) | THF/tert-butanol/PBS buffer | Room Temperature | chemrxiv.orgmnstate.edu |

| ARP-Pd (resin-supported) | B₂(OH)₄ | Water | Mild Conditions | researchgate.net |

Oxidation Reactions at the Benzylic Carbon

The benzylic carbon of the benzyl ester is susceptible to oxidation. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can aggressively oxidize benzylic positions to carboxylic acids, such harsh conditions would likely cleave the ester and potentially affect the other alkyl substituent on the aromatic ring. masterorganicchemistry.com

More selective oxidation methods can be employed. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and its derivatives, have been used to oxidize benzyl ethers to benzoate esters. siu.edu This transformation proceeds via a proposed hydrogen atom abstraction from the benzylic site to form a radical intermediate. siu.edu While this compound is already an ester, the underlying reactivity suggests that the benzylic C-H bonds are reactive sites for oxidation. Under specific conditions, oxidative cleavage could potentially lead to the formation of benzaldehyde (B42025) derivatives.

Radical Reactions Involving the Benzyl Group

The benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzyl radical. libretexts.orgyoutube.com This enhanced reactivity allows for selective radical substitution at the benzylic position.

A classic example is benzylic bromination, often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or light (hν). masterorganicchemistry.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, would introduce a bromine atom at the benzylic carbon of the benzyl ester group. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism involving the formation of a bromine radical, which abstracts a benzylic hydrogen to form the stable benzyl radical. This radical then reacts with Br₂ (present in low concentration) to yield the brominated product and regenerate a bromine radical. youtube.com The use of a nonpolar solvent like carbon tetrachloride (CCl₄) is traditional, though safer alternatives are now preferred. masterorganicchemistry.comyoutube.com The resulting product would be 3-bromomethyl-3'-(ethoxycarbonylmethyl)dibenzoate.

Aromatic Ring Transformations

The central benzene (B151609) ring of this compound is disubstituted and its reactivity towards electrophiles is influenced by the electronic properties of both substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The rate and regioselectivity of EAS on this compound are dictated by the two substituents: the ester group at C1 (–COOCH₂Ph) and the ethoxycarbonylmethyl group at C3 (–CH₂COOEt).

Both substituents are generally considered deactivating towards EAS because the electron-withdrawing nature of the ester carbonyl group reduces the electron density of the aromatic ring, making it less nucleophilic. uomustansiriyah.edu.iqumkc.edursc.org

–COOCH₂Ph (at C1): An ester group directly attached to the ring is a moderate deactivator and a meta-director. It directs incoming electrophiles to the C5 position. libretexts.orglibretexts.org

–CH₂COOEt (at C3): An alkyl group bearing an ester is a weak deactivator. The insulating CH₂ group mitigates the deactivating effect of the carbonyl. This group acts as an ortho, para-director, directing incoming electrophiles to the C2, C4, and C6 positions. libretexts.orglibretexts.org

A typical EAS reaction is nitration, which is commonly performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. mnstate.eduaiinmr.comquora.com For this compound, this would lead to a mixture of nitro-substituted products.

Table 3: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Products (Regioisomers) | Ref. |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-nitro, 4-nitro, and 6-nitro derivatives | uomustansiriyah.edu.iqrsc.orgaiinmr.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo, 4-bromo, and 6-bromo derivatives | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-sulfonic acid, 4-sulfonic acid, and 6-sulfonic acid derivatives | youtube.com |

Directed Functionalization of the Benzoate Ring

The reactivity of the benzoate ring in this compound is controlled by the interplay of the directing effects of its two substituents: the benzyl ester group at position 1 and the ethoxycarbonylmethyl group at position 3. In electrophilic aromatic substitution, the incoming electrophile is directed to a specific position on the ring based on the electronic nature of these groups.

The ester group (-COOBn) at position 1 is an electron-withdrawing group. Through a combination of inductive withdrawal and resonance effects, it deactivates the benzene ring towards electrophilic attack. Such deactivating groups are known as meta-directors. fiveable.mepressbooks.pub This is because the carbocation intermediates formed during attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing substituent. The meta position is less deactivated, making it the preferred site of substitution for a monosubstituted benzoate.

Conversely, the ethoxycarbonylmethyl group (-CH₂COOEt) at position 3 is generally considered a weakly activating, ortho, para-director. libretexts.orgyoutube.com The methylene (-CH₂-) spacer between the aromatic ring and the carbonyl group largely insulates the ring from the strong resonance-withdrawing effect of the ester functionality. Therefore, its primary influence is a weak, electron-donating inductive effect, characteristic of alkyl groups, which activates the ortho and para positions relative to itself. libretexts.org

The simultaneous presence of these two groups with opposing directing effects leads to a more complex pattern of reactivity. The potential sites for electrophilic attack are positions 2, 4, 5, and 6.

Position 2: ortho to the deactivating ester and ortho to the activating alkyl group.

Position 4: para to the deactivating ester and ortho to the activating alkyl group.

Position 5: meta to the deactivating ester and meta to the activating alkyl group.

Position 6: ortho to the deactivating ester and para to the activating alkyl group.

The activating nature of the ethoxycarbonylmethyl group will direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. However, the deactivating ester group at position 1 will simultaneously disfavor substitution at its ortho (positions 2 and 6) and para (position 4) positions, while favoring its meta position (position 5).

Given these competing influences, substitution is most likely to occur at the positions most activated by the alkyl group and least deactivated by the ester group. Therefore, positions 4 and 6 are the most probable sites for functionalization. Position 5 remains a possibility due to being meta to the strong deactivating group. Steric hindrance may also influence the outcome, potentially favoring attack at the less hindered position 6 over position 2.

Interactive Data Table: Predicted Outcomes of Directed Functionalization Reactions

| Reaction Type | Reagents | Catalyst | Predicted Major Product(s) | Predicted Regioselectivity |

| Nitration | HNO₃ | H₂SO₄ | Benzyl 4-nitro-3-(ethoxycarbonylmethyl)benzoate and Benzyl 6-nitro-3-(ethoxycarbonylmethyl)benzoate | Attack at positions 4 and 6, activated by the alkyl group. |

| Bromination | Br₂ | FeBr₃ | Benzyl 4-bromo-3-(ethoxycarbonylmethyl)benzoate and Benzyl 6-bromo-3-(ethoxycarbonylmethyl)benzoate | Attack at positions 4 and 6, activated by the alkyl group. |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | Benzyl 4-acetyl-3-(ethoxycarbonylmethyl)benzoate and Benzyl 6-acetyl-3-(ethoxycarbonylmethyl)benzoate | Attack at positions 4 and 6, with potential for steric hindrance to favor position 6. |

Derivatization and Structural Modification of Benzyl 3 Ethoxycarbonylmethylbenzoate

Synthesis of Carboxylic Acid, Amide, and Hydrazide Analogues

The transformation of the ester groups in Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate into carboxylic acids, amides, and hydrazides represents a fundamental set of derivatizations. These modifications are typically achieved through well-established synthetic protocols.

The hydrolysis of the ethoxycarbonylmethyl ester to its corresponding carboxylic acid can be selectively achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. This reaction yields 3-(benzyloxycarbonyl)phenylacetic acid, a key intermediate for further modifications.

The synthesis of amide analogues can proceed from either the parent ester or the carboxylic acid intermediate. Direct aminolysis of the ester with an amine can be facilitated by heat or catalytic methods. Alternatively, the carboxylic acid can be activated, for example with thionyl chloride or a carbodiimide (B86325) coupling agent, followed by reaction with a primary or secondary amine to form the desired amide.

Hydrazide analogues are typically prepared by the reaction of the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol (B145695). This reaction is generally efficient and leads to the formation of the corresponding acyl hydrazide.

Table 1: Synthesis of Carboxylic Acid, Amide, and Hydrazide Analogues

| Starting Material | Reagents | Product |

|---|---|---|

| Benzyl 3-ethoxycarbonylmethylbenzoate | 1. LiOH, THF/H₂O 2. H⁺ | 3-(Benzyloxycarbonyl)phenylacetic acid |

| This compound | R¹R²NH | Benzyl 3-(2-(R¹R²-amino)-2-oxoethyl)benzoate |

| 3-(Benzyloxycarbonyl)phenylacetic acid | 1. SOCl₂ 2. R¹R²NH | Benzyl 3-(2-(R¹R²-amino)-2-oxoethyl)benzoate |

Modification of the Ethoxycarbonylmethyl Side Chain

The ethoxycarbonylmethyl side chain offers a wealth of opportunities for structural diversification, including ester hydrolysis and re-esterification, as well as chain extension and functional group interconversions.

As previously mentioned, the ethoxycarbonylmethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be re-esterified with a variety of alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents. This allows for the introduction of a wide array of alkyl, aryl, and functionalized alkoxy groups, thereby systematically altering the steric and electronic properties of the molecule.

Table 2: Re-esterification of 3-(Benzyloxycarbonyl)phenylacetic acid

| Alcohol (R-OH) | Product |

|---|---|

| Methanol (B129727) | Benzyl 3-(methoxycarbonylmethyl)benzoate |

| Isopropanol | Benzyl 3-(isopropoxycarbonylmethyl)benzoate |

The side chain can be extended through various synthetic strategies. For instance, the carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride. The resulting alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide, followed by hydrolysis to achieve a one-carbon chain extension.

Functional group interconversions can also be performed on the side chain. The ester can be reduced to an aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This aldehyde can then participate in various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds.

Benzyl Group Modifications and Aromatic Ring Substitutions

The aromatic rings of this compound can be functionalized through electrophilic aromatic substitution reactions. The orientation of the incoming substituent will be directed by the existing groups on the ring. For the phenyl ring of the benzoate (B1203000) group, the ester and the substituted alkyl chain will direct incoming electrophiles.

Nitration, using a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group, an electron-withdrawing group. Halogenation, using a Lewis acid catalyst, could introduce halogens such as chlorine or bromine. Friedel-Crafts acylation or alkylation could also be employed to introduce further carbon-based substituents. Conversely, the benzyl group could be modified prior to its installation or, with more difficulty, after the formation of the parent molecule.

The benzyl group can be replaced with other heteroaromatic moieties to explore the impact of heteroatoms on the molecule's properties. For example, instead of benzyl alcohol, a pyridylmethanol could be used in the initial esterification to create a pyridylmethyl ester analogue. This would introduce a nitrogen atom into the structure, which could alter its hydrogen bonding capabilities and basicity.

Preparation of Polymeric and Supramolecular Architectures Incorporating the this compound Core.

Extensive research of publicly available scientific literature and chemical databases has revealed no specific studies detailing the direct use of this compound in the preparation of polymeric or supramolecular architectures. The scientific community has not published research on the polymerization of this specific compound, nor on its derivatization to create monomers for subsequent polymerization. Similarly, there is no available information regarding its use as a building block in the design and synthesis of supramolecular structures.

While the broader fields of polymer chemistry and supramolecular chemistry often utilize benzyl and benzoate-containing molecules, the specific structural arrangement of this compound does not appear to have been exploited for these purposes in any documented research. For instance, related compounds such as benzyl methacrylate (B99206) are readily polymerized, and other functionalized benzoate derivatives have been used to create complex supramolecular assemblies. However, the unique combination of the benzyl ester and the ethoxycarbonylmethyl substituent at the meta position in this compound has not been a subject of investigation in the context of polymer or supramolecular material synthesis.

Further searches for the hydrolysis product, benzyl 3-(carboxymethyl)benzoate, also did not yield any results related to its use in polycondensation or other polymerization reactions. Additionally, no crystal structure data for this compound is available in the crystallographic databases, which would be essential for understanding its potential for forming predictable supramolecular synthons through intermolecular interactions.

Therefore, this section cannot be populated with detailed research findings, data tables, or specific examples as the foundational research on this topic does not exist in the accessible scientific domain.

Advanced Analytical and Spectroscopic Methodologies for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Proton and Carbon Framework Elucidation

¹H NMR Spectroscopy: Proton NMR provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum for Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate would be expected to show distinct signals for the aromatic protons on both the benzyl and benzoate (B1203000) rings, the benzylic methylene (B1212753) protons, the methylene protons of the ethoxycarbonylmethyl group, and the methyl protons of the ethyl ester. The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are all critical for assignment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in Benzyl 3-ethoxycarbonylmethylbenzoate would theoretically produce a distinct signal. The chemical shifts would differentiate between the carbonyl carbons of the ester groups, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the ethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Due to the unavailability of experimentally acquired spectra in public scientific literature for this compound, a table of predicted chemical shifts is provided below based on computational models and analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~14 |

| Ethyl -CH₂- | ~4.1 | ~61 |

| Benzyl -CH₂- | ~5.3 | ~67 |

| Ar-CH₂-CO | ~3.7 | ~41 |

| Aromatic C-H (Benzyl) | ~7.3-7.4 | ~128-129 |

| Aromatic C-H (Benzoate) | ~7.4-8.0 | ~129-134 |

| Aromatic C (ipso, Benzyl) | - | ~136 |

| Aromatic C (ipso, Benzoate) | - | ~131 |

| Aromatic C-CO | - | ~130 |

| Ester C=O (ethyl) | - | ~171 |

| Ester C=O (benzyl) | - | ~166 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic rings and between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). For instance, HMBC would show a correlation between the benzylic methylene protons and the carbonyl carbon of the benzoate group, as well as with carbons of the benzyl aromatic ring. It would also connect the protons on the benzoate ring to the carbonyl carbon and other carbons within that ring system, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The high-resolution capabilities of modern ESI-MS instruments allow for accurate mass determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The compound would first be separated from any impurities on a GC column, and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, which can cause fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.

Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 298 | Molecular Ion [M]⁺ |

| 253 | [M - OCH₂CH₃]⁺ |

| 191 | [M - CH₂Ph]⁺ |

| 149 | [C₆H₄(CH₂CO₂Et)]⁺ |

| 107 | [PhCH₂O]⁺ |

| 91 | [PhCH₂]⁺ (Tropylium ion) |

Note: The relative intensities of these fragments would be dependent on the instrument conditions.

Accurate Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS), often coupled with ESI or other soft ionization techniques, can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₈H₁₈O₄), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

For a molecule with the proposed structure of this compound, one would theoretically expect to observe characteristic absorption bands corresponding to its functional groups. These would include:

C=O Stretching Vibrations: Two distinct carbonyl (C=O) stretching bands would be anticipated due to the presence of two different ester functionalities (the benzyl ester and the ethyl ester). These would likely appear in the region of 1720-1750 cm⁻¹.

C-O Stretching Vibrations: Stretching vibrations for the C-O single bonds of the ester groups would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring would give rise to aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethoxycarbonylmethyl and benzyl moieties would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Without experimental data, a precise data table cannot be constructed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including its absorption maxima (λ_max) and corresponding molar absorptivity values, are not available in published scientific sources.

Theoretically, the UV-Vis spectrum of this compound would be dominated by the electronic transitions of the benzene ring. The presence of the ester substituents would be expected to cause a slight bathochromic (red) shift of the characteristic benzene absorption bands. Typically, substituted benzenes exhibit a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) in the region of 250-280 nm.

A definitive data table of UV-Vis spectral properties cannot be provided without access to experimental measurements.

Computational and Theoretical Investigations of Benzyl 3 Ethoxycarbonylmethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other characteristics with remarkable accuracy.

Density Functional Theory (DFT) Studies on Reactivity and Stability.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the reactivity and stability of Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate.

By employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), key reactivity descriptors can be calculated. nih.govepstem.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Other important parameters derived from DFT studies include global reactivity descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The distribution of molecular electrostatic potential (MEP) on the molecular surface can also be mapped, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of Benzyl 3-ethoxycarbonylmethylbenzoate.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Electrophilicity Index (ω) | 3.32 | eV |

Ab Initio Calculations for Ground State Geometries.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate means of determining the ground state geometry of a molecule. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to optimize the molecular structure of this compound.

These calculations yield precise information about bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of atoms in the molecule. The optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface. This information is fundamental for understanding the molecule's physical and chemical properties and serves as a starting point for further computational studies, such as frequency calculations and molecular dynamics simulations.

Table 2: Hypothetical Ab Initio Calculated Ground State Geometrical Parameters for Key Bonds in this compound

| Bond | Bond Length (Å) |

| C=O (ester) | 1.21 |

| C-O (ester) | 1.35 |

| C-C (aromatic) | 1.39 |

| C-H (aromatic) | 1.08 |

| C-C (methylene) | 1.53 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions.

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. um.es MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations can shed light on intermolecular interactions. By placing this compound in a simulated environment, such as a solvent or a biological membrane model, it is possible to study how it interacts with its surroundings. um.es These simulations can reveal information about solvation energies, binding affinities, and the specific types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern its behavior in a condensed phase.

Reaction Mechanism Studies through Transition State Analysis.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, transition state analysis can be performed to map out the reaction pathway.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting the reactants and products. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate.

Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to find the transition state. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Prediction of Spectroscopic Signatures and Molecular Descriptors.

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. epstem.net Comparing these predicted spectra with experimental data can help to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). epstem.netnih.gov These calculations provide theoretical chemical shift values that can be compared to experimental NMR spectra for structural elucidation. nih.gov Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can be predicted using time-dependent DFT (TD-DFT) calculations. nih.gov

Beyond spectroscopic data, a wide range of molecular descriptors can be computed. These include topological indices, which describe the connectivity of the molecule, and quantum-chemical descriptors, which are derived from the electronic structure. These descriptors can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the molecular structure with its biological activity or physical properties.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| Key IR Frequency (C=O stretch) | 1725 cm⁻¹ |

| ¹H NMR Chemical Shift (benzyl CH₂) | 5.1 ppm |

| ¹³C NMR Chemical Shift (ester C=O) | 168 ppm |

| UV-Vis λmax | 230 nm |

Emerging Research Frontiers and Future Prospects in Benzyl 3 Ethoxycarbonylmethylbenzoate Chemistry

Development of Novel Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance efficiency. While specific sustainable routes for Benzyl (B1604629) 3-ethoxycarbonylmethylbenzoate are not yet established in the literature, several promising strategies can be extrapolated from the synthesis of related benzyl esters, such as benzyl benzoate (B1203000).

One of the most promising green approaches is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the solvent-free synthesis of benzyl benzoate. researchgate.netunife.it This method offers high conversion rates and the enzyme can often be recycled and reused over multiple cycles, significantly reducing waste. researchgate.netunife.it A similar enzymatic esterification of 3-(ethoxycarbonylmethyl)benzoic acid with benzyl alcohol could provide a direct and sustainable route to the target molecule.

Another avenue for sustainable synthesis involves the use of solid acid catalysts or ionic liquids. google.com These catalysts can replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. A patented method for synthesizing benzyl benzoate utilizes a composite oxide catalyst of Zr, Cu, Al, Zn, B, and a rare-earth element, allowing for a continuous reaction with easy catalyst separation. google.com Such a heterogeneous catalytic system could potentially be adapted for the synthesis of Benzyl 3-ethoxycarbonylmethylbenzoate.

The use of greener solvents is also a key aspect of sustainable synthesis. Polyethylene glycol (PEG) has been used as a benign solvent in the synthesis of benzyl phosphonates, offering an alternative to volatile and toxic organic solvents. frontiersin.org Exploring the use of PEG or other green solvents in the esterification reaction to produce this compound could further enhance the sustainability of its synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Method | Catalyst/Medium | Advantages | Potential Challenges for Target Compound |

| Enzymatic Esterification | Immobilized Lipase (B570770) | High selectivity, mild conditions, reusable catalyst, solvent-free options. researchgate.netunife.it | Enzyme compatibility with the dicarboxylic acid ester substrate. |

| Heterogeneous Catalysis | Composite Metal Oxides | Reusable catalyst, continuous process possible, easy product separation. google.com | Catalyst optimization for the specific substrates. |

| Green Solvents | Polyethylene Glycol (PEG) | Low toxicity, biodegradability, potential for catalyst recycling. frontiersin.org | Solubility of reactants and catalyst in the chosen green solvent. |

Exploration of Asymmetric Synthesis Methodologies

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While there is no specific literature on the asymmetric synthesis of this compound, research into the asymmetric synthesis of related benzyl-substituted malonic acid esters offers valuable insights into potential strategies. usm.edu